Journal Name:Glycoconjugate Journal
Journal ISSN:0282-0080
IF:3.009
Journal Website:http://link.springer.com/journal/10719
Year of Origin:1984
Publisher:Springer Netherlands
Number of Articles Per Year:50
Publishing Cycle:Monthly
OA or Not:Not
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-05-10 , DOI: 10.1016/j.calphad.2023.102561
Zn–Cu–Sr alloys play a crucial role in the development of biodegradable implant materials based on zinc. The current study aimed to investigate the phase equilibria of the Zn–Cu–Sr ternary system in the Cu–Zn-rich region, through experimental analysis. For this purpose, fifteen and fourteen samples were respectively prepared and equilibrated at 350 and 400 °C, to determine the isothermal sections. The equilibrated alloys were then subjected to various analytical techniques such as scanning electron microscopy (SEM) equipped with energy dispersive spectrometry analysis (EDS), electron probe microanalysis (EPMA), and powder X-ray diffraction analysis (XRD). The analysis revealed the presence of five three-phase equilibria and ten two-phase equilibria in the two isothermal sections. Differential scanning calorimetry (DSC) was used to investigate the phase transformation temperature with constant values of 8 at. % Sr and 30 at. % Cu. The obtained experimental results were used to perform a thermodynamic assessment of the Zn–Cu–Sr system especial in Zn-rich region using the calculation of phase diagrams (CALPHAD) method. The modified quasi-chemical model (MQM) was used to model the liquid solution, while the compound energy formalism (CEF) was used to represent Gibbs free energies of the solid phases. The present obtained thermodynamic parameters were found to accurately reproduce the experimentally measured phase relationships in the Zn–Cu–Sr ternary system.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.calphad.2023.102581
The phase equilibria of the Cu–Cr–Ti ternary system were investigated based on key experiments coupled with thermodynamic modeling. Eighteen ternary alloys were prepared to determine the isothermal sections of the Cu–Cr–Ti system at 600 and 800 °C by means of X-ray diffraction (XRD) and scanning electron microscopy equipped with energy dispersive X-ray spectroscopy (SEM/EDS). Seven three-phase regions have been determined. A ternary compound τ1 was confirmed. The solubilities of Cr in the Cu–Ti binary compounds and Cu in the Cr–Ti binary compounds were measured. The substitutional and sublattice models were used to describe the solution phases and intermediate phases, respectively. Based on the thermodynamic descriptions of three binary systems as well as the experimental phase equilibria data available from the literature and the present work, thermodynamic assessment of the Cu–Cr–Ti system was carried out using the CALPHAD (CALculation of PHAse Diagrams) approach. A set of thermodynamic parameters was obtained and the isothermal sections and the liquidus projection of the Cu–Cr–Ti system were calculated. The calculated results agree well with the experimental data.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-12-16 , DOI: 10.1016/j.calphad.2022.102519
The thermodynamic properties of the intermediate compound KCaCl(NO3)2 are important for the thermochemical description of the KCl–CaCl2–KNO3–Ca(NO3)2 reciprocal system, for its utilization as a phase change material or heat transfer fluid in thermal energy storage. The formation of KCaCl(NO3)2 as intermediate compound in this reciprocal system was confirmed by X-Ray diffraction analysis. Aside from the main phase of KCaCl(NO3)2, other crystalline phases were also identified. Kinetic effects were observed during the study of this compound. For example, the enthalpy of fusion of the 50KCl–50Ca(NO3)2 mixture depends on the cooling rate of the previous cycle. The samples, which crystallized with 10 K/min, show higher enthalpy of fusion (22.4 kJ/mol) compared to samples cooled with 0.5 K/min - 16.3 kJ/mol. This effect is related to the different ratio of crystallized phases (KCaCl(NO3)2, KCaCl3, Ca(NO3)2 and various Potassium Calcium nitrates) in this mixture. The heat capacity and enthalpy increment of the KCaCl(NO3)2 compound in solid and liquid phases are determined with two different DSC instruments. The selected value of the fusion enthalpy for KCaCl(NO3)2 compound is 22.4 ± 1.2 kJ/mol, which was obtained after fast (10 K/min) cooling. The comparison of the experimental results with calculated values based on Neumann-Kopp rule confirms the reliability of the obtained data.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-04-01 , DOI: 10.1016/j.calphad.2023.102548
The diffusion behaviours and mechanical properties of the Hf-X (X = Nb, Ta) systems have been investigated using diffusion couples in the temperature range from 1150 °C to 1500 °C. The interdiffusion coefficients of Hf-X (X = Nb, Ta) systems were extracted using forward simulation analysis (FSA) based on the Sauer-Freise method. According to the results, the interdiffusion coefficients of the Hf-X (X = Nb, Ta) systems decreased as the Nb or Ta content increased. In the meantime, the diffusion activation energies of Hf-X (X = Nb, Ta) systems increased as the Nb or Ta content increased. Finally, the hardness and Young’s moduli of the Hf–Nb and Hf–Ta systems were determined by nanoindentation tests. The largest hardness values of the Hf–Nb and Hf–Ta were 5.2 GPa and 5.3 GPa, respectively. Young’s largest moduli of the Hf–Nb and Hf–Ta were 221 GPa and 238 GPa, respectively. The present results provide helpful diffusional data and mechanical properties for the materials design, research and development of hafnium-based alloys.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.calphad.2023.102579
In this paper, the thermodynamic descriptions of the binary Al–V and ternary Al–Cr–V systems were updated by using the CALculation of PHAse Diagram (CALPHAD) approach. For the Al–V sub-binary system, in order to unify the models of Al8V5 phase and βAl8Cr5 phase with the same structure, Al8V5 phase was described by a two-sublattice model of (Al,V)8(Al,V)5. The calculated phase equilibria and thermodynamic properties in the binary Al–V system showed better agreement with more experimental information than those in the previous assessment. As for the Al–Cr–V ternary system, the newly updated thermodynamic descriptions of the Al–V system as well as those of the Al–Cr and Cr–V binary systems from the literature were adopted. A set of reliable and self-consistent thermodynamic parameters for the Al–Cr–V ternary system were obtained. Good agreement between the calculated results and the experimental data was achieved.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-12-26 , DOI: 10.1016/j.calphad.2022.102522
In the present work, a new assessment of the Al–Nb system, using a combined first-principle and CALPHAD approach, is presented. Formation enthalpies of all ordered configurations of the intermetallic phases (σ, D022 and A15) were estimated from ab initio calculations. The liquid, fcc and bcc phases are described by a substitutional solution model. The intermetallic phases D022 and A15 are described with the New Approach to the Compound Energy Formalism (NACEF). To model the σ phase, four descriptions are applied. In first, σ phase is described with the five-sublattice (5SL) model using combined CEF model where a modification was applied which allows to respect the formation enthalpies of end-members obtained from ab initio calculations. Then, a comparison with the results obtained using the NACEF approach applied to the five-sublattice (5SL), three-sublattice (3SL) and two-sublattice (2SL) models is presented. In all cases, assessments derived from the different descriptions of σ phase show very good agreement with the available experimental and ab initio data with a limited number of used parameters. In this sense, self-consistent thermodynamic descriptions of the Al–Nb system is provided. Moreover, this work shows from the example of the σ phase that the NACEF approach, contrary to what is commonly considered, allows the compatibility between different descriptions using different numbers of sublattices. This is particularly interesting for the construction of multi-component databases.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-01-05 , DOI: 10.1016/j.calphad.2022.102507
Even though Ga2O3 and In2O3 are broadly used as semi-conductors, thermodynamic data for their vaporisation reactions exhibit a large spread. Therefore, the vaporisation behaviour of solid Ga2O3 and In2O3 was determined by means of Knudsen Effusion Mass Spectrometry (KEMS). Ga2O3 and In2O3 were studied in an iridium Knudsen cell and heated over a temperature range of 1200–1750 K in order to identify the species present in the vapour phase, and determine their partial pressures. We find that M2O (where M = Ga or In) is the most abundant gas species above the solid oxide, followed by M and MO, in accord with tabulated data. Following the calculation of partial pressures and equilibrium constants, we propose ΔfH298,3rdoGa2Og = −68966 ± 7442 Jmol-1 and ΔfH298,3rdoIn2Og = −22245 ± 964 Jmol-1 from the 3rd law method. Deviations in ΔfH298,3rdoi relative to literature KEMS measurements are generally within ∼2% relative, and can be ascribed to the use of different ionisation cross sections, Knudsen cell material, temperature calibrations, as well as tabulated Gibbs energy functions. However, comparison with ab initio studies suggests the data reported in this work is more accurate than in previous studies, given that the ΔfH298,3rdoInOg = 157744 ± 3681 Jmol-1 deviates by only ∼0.2% from the theoretical value.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.calphad.2023.102560
Bi–Sb–Se–Te is one of the most important material systems for thermoelectric applications. Phase diagrams of its constituent binary and ternary systems are reviewed and assessed. The Bi–Sb–Se–Te isothermal section tetrahedron at 400 °C and liquidus projection tetrahedron were proposed. Ternary compounds are only found in the Bi–Sb–Se system. There are eight three-phase regions at 400 °C and seven primary solidification phases in the Bi–Sb–Se system, including (Bi,Sb), (Bi2)m(Bi2Se3)n, Bi2Se3, Se, Sb2Se3, Bi3Sb5Se2, Bi3Sb12Se15. In the Bi–Sb–Te system, there are four three-phase regions at 400 °C. The (Bi,Sb)2Te3 and (Bi,Sb) are continuous solid solutions. There are six primary solidification phases, including (Bi,Sb)2Te3, (Te), γ, δ, (Bi,Sb), and (Bi2)m(Bi2Te3)n. In the Bi–Se–Te system, there is one three-phase region. (Bi2)m(Bi2Se3)n and (Bi2)m(Bi2Te3)n form a continuous solid solution phase at 400 °C. There are four primary solidification phases, including Bi, (Bi2)m(Bi2(Se,Te)3)n, Bi2(Se,Te)3 and (Se,Te). In the Sb–Se–Te system, there are five three-phase regions and six primary solidification phases, including (Sb), δ-(Sb2Te), γ-(SbTe), Sb2Te3, and (Se,Te). A wide range of (Bi,Sb)2(Se,Te)3 single-phase region was observed in the Bi–Sb–Se–Te quaternary system.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-04-25 , DOI: 10.1016/j.calphad.2023.102552
Molten salt electrolysis can recover the actinides from spent nuclear fuels, and it involves a eutectic LiCl-KCl in molten form as an electrolyte. During reprocessing, the concentration of fission products such as La, Nd, Pr, etc., increases and affects the recovery efficiency of the electrolyte. In this work, thermodynamic modeling of KCl-PrCl3 and KCl-LiCl-PrCl3 systems was carried out using the CALPHAD (Calculation of Phase Diagrams) approach for the first time. The thermodynamic functions for the pure salts were taken from the SGTE (Scientific Group Thermodata Europe) Substances (SSUB) database. The experimental thermochemical and phase equilibria data available in the literature were used as input for the assessment of KCl-PrCl3 and KCl-LiCl-PrCl3 systems. The model parameters for the KCl-LiCl system were adjusted to include the new Gibbs energy descriptions for the pure salts. In addition, the sublattice model for the liquid phase in the LiCl-PrCl3 system was modified and reassessed to ensure the model compatibility for higher-order extrapolation. There is a good agreement between the experimental and calculated thermochemical and phase diagram data for all the optimized constituent binaries and the ternary system. This work will be beneficial for determining the solubility limit of PrCl3 in molten LiCl-KCl electrolytes and their thermodynamic properties for improving the efficiency of the pyrochemical process.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-11-16 , DOI: 10.1016/j.calphad.2022.102505
The Ni-Ti-Cr ternary is a critical system for shape memory alloys. In this work, a thermodynamic reassessment of the Ni-Ti-Cr system was performed using the CALPHAD (CALculation of PHAse Diagrams) method. For the first time the martensitic transformation product phase B19′ was successfully introduced into the description of the Ni-Ti-Cr system. Firstly, the thermodynamic descriptions of the binary Ni-Ti and Ti-Cr systems were updated by focusing on the heat capacities of the Ni3Ti and NiTi2 phases and the homogeneity range of the Laves phases, respectively. The determinations of the end-member parameters of the Laves phases were supported by ab initio calculations. The present model parameters can well reproduce the phase equilibria and thermochemical properties of the Ni-Ti and Ti-Cr systems. Then, the Ni-Ti-Cr system was assessed by combining the updated binaries with available experimental data. The B19′ phase was described using a two-sublattice model, i.e., (Cr,Ni,Va)0.5(Cr,Ni,Ti)0.5, based on the atomic occupancy reported in the literature. The B2/B19′ martensitic transformation starting temperatures (MS) of the Ni-Ti and Ni-Ti-Cr alloys were accurately predicted with the assumption that the energy barrier for the martensitic transformation was 150 J/mol. The reliable prediction of MS is expected to promote the development of shape memory alloys.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.80 | 76 | Science Citation Index Science Citation Index Expanded | Not |
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